Cas no 1803779-43-2 ((3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane)
(3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- CAGQJZPRZPIOGN-UHFFFAOYSA-N
- SCHEMBL22790514
- 1803779-43-2
- MFCD28789725
- (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane
- 2-(Difluoromethoxy)-1-fluoro-4-methylsulfanylbenzene
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- Inchi: 1S/C8H7F3OS/c1-13-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3
- InChI Key: CAGQJZPRZPIOGN-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=C(C(=C1)OC(F)F)F
Computed Properties
- Exact Mass: 208.01697050g/mol
- Monoisotopic Mass: 208.01697050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 34.5Ų
(3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611594-250mg |
(3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane; . |
1803779-43-2 | 250mg |
€242.90 | 2025-04-20 | ||
| abcr | AB611594-1g |
(3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane; . |
1803779-43-2 | 1g |
€432.70 | 2025-04-20 | ||
| abcr | AB611594-5g |
(3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane; . |
1803779-43-2 | 5g |
€1409.70 | 2025-04-20 |
(3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane Suppliers
(3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane
Introduction to (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane (CAS No. 1803779-43-2)
(3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane, CAS No. 1803779-43-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, holds promise for various applications, particularly in the synthesis of novel therapeutic agents and the exploration of new biochemical pathways.
The molecular structure of this compound features a phenyl ring substituted with both difluoromethoxy and fluorine groups, which contribute to its distinct reactivity and interaction with biological targets. The presence of these fluorinated moieties enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design. Specifically, the difluoromethoxy group is known to improve binding affinity and selectivity, while the fluorine atoms can modulate pharmacokinetic profiles.
In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to enhance drug efficacy and bioavailability. Studies have demonstrated that the incorporation of fluorine atoms into molecular structures can lead to improved pharmacological properties, including increased metabolic stability and resistance to enzymatic degradation. This has spurred interest in developing new fluorinated derivatives for therapeutic purposes.
One of the most compelling aspects of (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. By targeting specific kinases, it may be possible to develop treatments that modulate these pathways effectively.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions between this compound and target proteins with high accuracy. Molecular docking studies have shown that (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane can bind to several kinase domains with high affinity. These findings suggest that this compound could serve as a lead molecule for further optimization into a potent kinase inhibitor.
The synthesis of (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane involves multi-step organic reactions that require precise control over reaction conditions. The introduction of both fluorine and methoxy groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Researchers have reported successful synthetic routes that utilize palladium-catalyzed cross-coupling reactions, which are well-suited for constructing complex aryl sulfides.
In addition to its potential as a kinase inhibitor, this compound has also been explored for its antimicrobial properties. Preliminary studies have indicated that derivatives of (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane exhibit activity against certain bacterial strains. The unique structural features of this compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to their killing or inhibition.
The growing body of evidence supporting the therapeutic potential of fluorinated compounds has prompted pharmaceutical companies to invest heavily in research and development efforts. Several clinical trials are currently underway evaluating the efficacy of fluorinated derivatives in treating various diseases. The success of these trials could pave the way for the commercialization of new drugs based on compounds like (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane.
The chemical properties of (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane also make it a valuable tool for mechanistic studies in pharmacology. By understanding how this compound interacts with biological targets at a molecular level, researchers can gain insights into drug action and develop more effective therapeutic strategies. Additionally, computational modeling techniques can be used to predict how modifications to this structure might affect its pharmacological properties.
In conclusion, (3-(Difluoromethoxy)-4-fluorophenyl)(methyl)sulfane represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential applications in drug development, make it an attractive molecule for both academic and industrial researchers. As our understanding of fluorinated compounds continues to grow, it is likely that compounds like this will play an increasingly important role in the discovery and development of new therapies.
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